molecular formula C7H12O B6615496 3-cyclopropyl-2-methylpropanal CAS No. 1024119-22-9

3-cyclopropyl-2-methylpropanal

Cat. No.: B6615496
CAS No.: 1024119-22-9
M. Wt: 112.17 g/mol
InChI Key: NOQCSSAEKDLHCI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylpropanal is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). The compound features a cyclopropyl group attached to a 2-methylpropanal backbone, making it a unique structure with interesting chemical properties .

Biochemical Analysis

Biochemical Properties

It is known that branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play important roles in many biochemical reactions . These aldehydes are key flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids have been described and reviewed extensively in the literature .

Cellular Effects

It is known that aldehydes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that aldehydes can interact with biomolecules, leading to changes in gene expression . For example, propanal, a related compound, undergoes decomposition through several unimolecular reactions to form various products .

Temporal Effects in Laboratory Settings

It is known that the concentration of Strecker aldehydes, which include 2-methyl propanal and 3-methyl butanal, can increase over time under certain conditions .

Dosage Effects in Animal Models

The effects of 3-cyclopropyl-2-methylpropanal at different dosages in animal models have not been studied. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

It is known that cyclopropyl groups can be used advantageously to diminish oxidative metabolism in some circumstances .

Transport and Distribution

It is known that the concentration of Strecker aldehydes can increase more quickly after transport and storage simulation in certain conditions .

Subcellular Localization

Predicting the subcellular localization of molecules is an active area of research, and tools such as SLPred and DeepLoc 2.0 have been developed to predict multi-label subcellular localization using protein language models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2-methylpropanal is unique due to its specific structural features, including the presence of both a cyclopropyl group and a formyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-cyclopropyl-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQCSSAEKDLHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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